2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid hydrochloride
Description
2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid hydrochloride (CAS No. 1137014-87-9) is a halogenated organic compound featuring a dichlorophenyl backbone substituted with an ethylamino-acetic acid moiety and a hydrochloride salt. Its molecular formula is C₁₀H₁₂Cl₃NO₂, with a molecular weight of 284.57 g/mol. The compound’s structure, represented by the SMILES CCNC(c1cc(Cl)cc(c1)Cl)C(=O)O.Cl, highlights the ethylamino group (-NHCH₂CH₃) attached to the acetic acid chain and the 3,5-dichlorophenyl ring .
Safety data indicate it is hazardous, requiring precautions such as proper ventilation and protective equipment during handling . The compound has been discontinued by suppliers like CymitQuimica, possibly due to regulatory or stability concerns .
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)-2-(ethylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c1-2-13-9(10(14)15)6-3-7(11)5-8(12)4-6;/h3-5,9,13H,2H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTWXOYRQRZBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC(=CC(=C1)Cl)Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid hydrochloride, also known as DMPAC, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of neuroprotection and cancer research. This article explores the biological activity of DMPAC, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
DMPAC exhibits several biological activities primarily through its interaction with specific enzymes and receptors:
- Histone Deacetylase Inhibition : DMPAC has been shown to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression by modifying chromatin structure. This inhibition suggests a role for DMPAC in epigenetic research and cancer therapy, as HDACs are implicated in tumorigenesis .
- Neuroprotective Effects : Various studies have indicated that DMPAC may possess neuroprotective properties. It has been evaluated in models of neurodegeneration, showing potential in reducing oxidative stress and apoptosis in neuronal cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of DMPAC:
Case Studies
- Neuroprotection Against Oxidative Stress : In a study evaluating the neuroprotective effects of DMPAC, the compound was administered to neuronal cultures exposed to glutamate-induced oxidative damage. Results demonstrated a significant reduction in cell death and oxidative markers, indicating its protective role .
- Cancer Research Applications : DMPAC's HDAC inhibitory activity was explored in various cancer models. It exhibited anti-proliferative effects on several cancer cell lines, with IC50 values indicating potency comparable to established HDAC inhibitors . Further studies are required to elucidate its full therapeutic potential.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies of DMPAC indicate that modifications to the phenyl ring and amino acid moieties significantly affect its biological activity. The presence of electron-withdrawing groups like chlorine enhances its potency against target enzymes and receptors .
Scientific Research Applications
Overview
2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid hydrochloride, often referred to as DPEA-HCl, is a compound of significant interest in medicinal chemistry and various scientific research applications. This article explores its chemical properties, synthesis methods, biological activities, and potential applications in different fields.
Medicinal Chemistry
DPEA-HCl serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it a candidate for developing drugs targeting specific biological pathways.
Enzyme Inhibition
Research indicates that DPEA-HCl exhibits inhibitory activity against certain enzymes, particularly histone deacetylases (HDACs). This property positions it as a potential agent in epigenetic research , particularly in studies focused on cancer treatment where HDACs play a significant role in gene regulation.
Antimicrobial Activity
DPEA-HCl has demonstrated significant antimicrobial properties. A study evaluating its efficacy against various bacterial strains revealed:
- Minimum Inhibitory Concentration (MIC) values indicating strong activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with MIC values less than 1 µg/mL compared to standard antibiotics like ampicillin (4 µg/mL) and rifampicin (8 µg/mL).
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| DPEA-HCl | S. aureus | < 1 µg/mL |
| DPEA-HCl | MRSA | < 1 µg/mL |
| Ampicillin | S. aureus | 4 µg/mL |
| Rifampicin | MRSA | 8 µg/mL |
This antimicrobial activity suggests its potential application in treating infections resistant to conventional antibiotics.
Cytotoxicity Studies
In addition to its antimicrobial properties, DPEA-HCl has been assessed for cytotoxicity against primary mammalian cell lines. Results indicated low cytotoxicity levels, suggesting a favorable therapeutic index for further development in clinical applications.
Case Studies
Several case studies have highlighted the efficacy of DPEA-HCl in various research contexts:
- Cancer Research : A study explored DPEA-HCl's effects on cancer cell lines, demonstrating anti-proliferative effects that warrant further investigation into its therapeutic potential.
- Antimicrobial Efficacy : In a comparative analysis of various derivatives, DPEA-HCl was found to have a broad spectrum of action against both Gram-positive bacteria and mycobacterial strains while maintaining low toxicity against mammalian cells.
Comparison with Similar Compounds
2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid hydrochloride (CAS 1423023-99-7)
- Molecular Formula: C₉H₁₀Cl₃NO₂
- Key Difference: Substitution of ethylamino (-NHCH₂CH₃) with methylamino (-NHCH₃).
- Despite this, both compounds are formulated as hydrochloride salts to enhance water solubility .
2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid hydrochloride (CAS 1423024-44-5)
- Molecular Formula : C₁₁H₁₂Cl₂N₂O₂
- Key Difference: Cyclopropylamino group (-NH-cyclopropyl) replaces ethylamino.
- Impact : The rigid cyclopropyl ring may improve binding affinity to biological targets (e.g., enzymes or receptors) due to steric and electronic effects. This modification could enhance herbicidal or pharmacological activity .
Chlorinated Phenylacetic Acid Derivatives
2-(3,5-Dichlorophenyl)acetic acid (CAS 51719-65-4)
- Molecular Formula : C₈H₆Cl₂O₂
- Key Difference: Lacks the ethylamino group and hydrochloride salt.
- Impact: The absence of the amino group reduces basicity and eliminates the charged hydrochloride moiety, lowering water solubility. This simpler structure is less likely to exhibit targeted bioactivity compared to its amino-substituted analogs .
Agrochemical Analogs
MCPA (2-(4-Chloro-2-methylphenoxy)acetic acid) and Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea)
- Key Differences: MCPA contains a phenoxy-acetic acid backbone. Diuron features a urea group instead of an amino-acetic acid chain.
- Impact: These structural variations dictate mode of action: MCPA acts as an auxin mimic, while Diuron inhibits photosynthesis. The ethylamino group in the target compound may confer distinct herbicidal mechanisms, such as interference with amino acid synthesis .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|---|
| 2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid HCl | 1137014-87-9 | C₁₀H₁₂Cl₃NO₂ | 284.57 | -NHCH₂CH₃, HCl |
| 2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid HCl | 1423023-99-7 | C₉H₁₀Cl₃NO₂ | 270.54 | -NHCH₃, HCl |
| 2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid HCl | 1423024-44-5 | C₁₁H₁₂Cl₂N₂O₂ | 287.13 | -NH-cyclopropyl, HCl |
| 2-(3,5-Dichlorophenyl)acetic acid | 51719-65-4 | C₈H₆Cl₂O₂ | 205.04 | -CH₂COOH |
Table 2: Regulatory and Commercial Status
Preparation Methods
Preparation of the Phenylacetic Acid Derivative Intermediate
- Starting from halogenated aromatic compounds such as 2,5-dichloronitrobenzene, the aromatic ring is functionalized to introduce the phenylacetic acid moiety.
- The halogenated intermediate is often reacted with bases like sodium tert-butoxide or sodium hydroxide in solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).
- Reaction conditions typically range from room temperature to 130°C, with reaction times between 3 to 24 hours depending on the step (preferably 3-6 hours for condensation reactions).
- Ester hydrolysis is performed using aqueous sodium hydroxide under reflux for approximately 1.5 hours to yield the free carboxylic acid.
Introduction of the Ethylamino Group
- The ethylamino group is introduced by condensation reactions between the carboxylic acid intermediate and ethylamine or its derivatives.
- Condensation agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), N,N-dicyclohexylcarbodiimide (DCC), or N,N-carbonyldiimidazole (CDI) are used to activate the carboxyl group.
- These reactions are carried out in polar aprotic solvents like DMF at temperatures ranging from 0°C to room temperature.
- Organic bases such as triethylamine or N,N-dimethylaminopyridine (DMAP) catalyze the reaction, improving yield and selectivity.
Formation of Hydrochloride Salt
- The free amine product is converted into its hydrochloride salt by addition of hydrochloric acid, preferably HCl dissolved in ethanol.
- The reaction mixture is stirred at low temperatures (0°C to room temperature) to facilitate crystallization.
- The hydrochloride salt precipitates out and is collected by filtration, washed, and dried to yield the pure compound.
- This step enhances the compound’s stability and facilitates purification.
Reaction Conditions and Purification
| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Reaction Time | Notes |
|---|---|---|---|---|---|
| Aromatic substitution | Sodium tert-butoxide, sodium hydroxide | DMF, DMAc | Room temp to 130°C | 3-24 hours | Base amount: 2-10 eq., preferably 2-3 eq. |
| Ester hydrolysis | 0.5 M NaOH aqueous solution | Methanol + water | Reflux (~70°C) | ~1.5 hours | Followed by acidification with acetic acid |
| Amide bond formation | EDC·HCl, DCC, or CDI + triethylamine or DMAP | DMF | 0°C to room temperature | 3-10 hours | Catalytic amount of 1-hydroxybenzotriazole used |
| Hydrochloride salt formation | HCl in ethanol | Ethanol | 0°C to room temperature | Stirring until crystallization | Crystals filtered and dried |
Research Findings and Optimization Notes
- The use of carbodiimide coupling agents (EDC·HCl or DCC) in DMF with catalytic 1-hydroxybenzotriazole significantly improves coupling efficiency and reduces side reactions.
- Hydrolysis under reflux in methanol/water efficiently converts esters to carboxylic acids with high yields (~90%).
- Formation of hydrochloride salt in ethanol at low temperature leads to high purity crystalline product, facilitating isolation and storage.
- Reaction times and temperatures have been optimized to balance reaction completion and minimize impurities.
- Bases such as sodium tert-butoxide are preferred for aromatic substitution steps due to high reactivity and selectivity.
Summary Table of Key Preparation Steps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
